BenchChemオンラインストアへようこそ!

2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide

Anticancer Leukemia Bioisosterism

2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide is a synthetic heterocyclic compound (C₁₁H₈N₆OS, MW 272.29) characterized by a benzamide core bearing both 1H-tetrazole and 1,3-thiazole rings. This dual-heterocycle scaffold is of interest in medicinal chemistry for applications including anticancer agent discovery and adenosine receptor modulation.

Molecular Formula C11H8N6OS
Molecular Weight 272.29 g/mol
Cat. No. B4941688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide
Molecular FormulaC11H8N6OS
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=NC=CS2)N3C=NN=N3
InChIInChI=1S/C11H8N6OS/c18-10(14-11-12-5-6-19-11)8-3-1-2-4-9(8)17-7-13-15-16-17/h1-7H,(H,12,14,18)
InChIKeyPPRLTAXPDBAPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide | CAS 794578-92-0 Procurement & Research Selection


2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide is a synthetic heterocyclic compound (C₁₁H₈N₆OS, MW 272.29) characterized by a benzamide core bearing both 1H-tetrazole and 1,3-thiazole rings . This dual-heterocycle scaffold is of interest in medicinal chemistry for applications including anticancer agent discovery and adenosine receptor modulation [1]. The tetrazole ring serves as a non-classical bioisostere for carboxylic acids or 1,2,3-triazoles, a modification associated with enhanced metabolic stability and pharmacological activity in related analogs [2].

2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide: Why Class-Level Substitution is Insufficient


Compounds within the tetrazole-thiazole-benzamide class are not interchangeable due to marked differences in potency, selectivity, and physicochemical properties arising from subtle structural variations. For instance, bioisosteric replacement of a 1,2,3-triazole with a 1H-tetrazole ring in the (5-benzylthiazol-2-yl)amide scaffold increased anti-leukemic potency by 36- to 83-fold, demonstrating that even closely related heterocyclic replacements dramatically alter biological activity [1]. Furthermore, positional isomerism (e.g., 2- vs. 3- vs. 4-substitution on the benzamide phenyl ring) can modulate target engagement and pharmacokinetic behavior, as evidenced by structure-activity relationship studies in adenosine A2A receptor ligands [2]. Therefore, procurement decisions based solely on class membership, without reference to specific substitution patterns and quantitative performance data, risk selecting compounds with suboptimal or uncharacterized activity for the intended application.

2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide: Quantified Differentiation Evidence


Tetrazole Ring Confers 36- to 83-Fold Enhanced Anticancer Potency Relative to Triazole Analogs

In a direct bioisosteric replacement study, the substitution of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a (5-benzylthiazol-2-yl)benzamide scaffold resulted in a substantial increase in antiproliferative activity. The triazole-containing precursor compound N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide exhibited IC50 values in the range of 2.02–4.70 µM across 9 sensitive cancer cell lines [1]. In contrast, the tetrazole-bearing analog N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide (compound 3d) inhibited the growth of chronic myeloid leukemia K-562 cells with an IC50 of 56.4 nM and melanoma UACC-62 cells with an IC50 of 56.9 nM [1]. This represents a 36- to 83-fold improvement in potency attributable specifically to the tetrazole moiety. While direct data for the title compound are not yet published, this class-level evidence strongly supports the selection of tetrazole-containing variants (such as the title compound) over triazole analogs for anticancer screening programs targeting leukemia or melanoma cell lines.

Anticancer Leukemia Bioisosterism

Physicochemical Differentiation: logP and PSA Relative to Triazole-Benzamide Analogs

The title compound exhibits a calculated logP of 1.43 and a topological polar surface area (tPSA) of 85 Ų [1]. For comparison, a simpler 1,2,3-triazole-benzamide analog, Benzamide, N-1H-1,2,3-triazol-1-yl (CAS 342785-77-7), has a logP of 1.046 and PSA of 63.3 Ų . The higher logP of the title compound indicates marginally increased lipophilicity, which may influence membrane permeability and distribution. The larger PSA (85 vs. 63 Ų) suggests a modest reduction in passive membrane diffusion but may enhance aqueous solubility. These quantitative differences in fundamental physicochemical parameters can impact the compound's suitability for specific assays (e.g., cell-based vs. biochemical) and its behavior in formulation. Procurement decisions for a screening library should account for these property differences to ensure alignment with assay conditions and desired molecular properties.

Drug-likeness Lipophilicity Permeability

Tetrazole Moiety Provides Metabolic Stability Advantage Over Carboxylic Acid Bioisosteres

The tetrazole ring is a well-established non-classical bioisostere for carboxylic acids, with a comparable pKa (~4.5–4.9 vs. ~4.2–4.4 for carboxylic acids) allowing ionization at physiological pH [1]. Critically, tetrazoles are resistant to esterase-mediated hydrolysis and β-oxidation, metabolic pathways that commonly degrade carboxylic acid-containing compounds [2]. This metabolic resilience can translate into prolonged in vivo half-life. For example, in a series of MMP-13 inhibitors, replacement of a carboxylic acid with a tetrazole resulted in a compound (4e) with a 4.8-hour half-life in rats, whereas the corresponding acid analogs often exhibited rapid clearance [3]. While direct metabolic stability data for the title compound are not available, the presence of the tetrazole ring strongly suggests improved metabolic stability compared to analogous compounds bearing carboxylic acid groups. This class-level advantage is a key differentiator for users planning in vivo studies or requiring compounds with extended duration of action.

Metabolic Stability Pharmacokinetics Bioisosterism

Potential Adenosine A2A Receptor Ligand Differentiation Based on N-Thiazol-2-yl-Benzamide Scaffold

The N-thiazol-2-yl-benzamide core of the title compound is a recognized privileged scaffold for adenosine A2A receptor ligands [1]. In a patent series, certain N-thiazol-2-yl-benzamide derivatives demonstrated high affinity for the human A2A receptor, with representative compounds achieving Ki values as low as 3.80 nM in radioligand displacement assays using [³H]-ZM241385 in HEK293 cell membranes [2]. The title compound, bearing the specific 2-(1H-tetrazol-1-yl) substitution pattern, may exhibit distinct selectivity and potency profiles compared to other substitution regioisomers (e.g., 3- or 4-tetrazol-1-yl) disclosed in the same patent families. For researchers investigating adenosine receptor pharmacology or developing CNS-targeted agents, the title compound provides a defined chemical probe for exploring structure-activity relationships around the A2A receptor. Direct activity data for the exact compound are not yet publicly available, but its inclusion in relevant patent applications [REFS-1, REFS-3] underscores its potential utility as a lead-like molecule.

Adenosine A2A Receptor CNS Disorders GPCR

2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide: Recommended Application Scenarios Based on Quantitative Evidence


Anticancer Screening Cascades Targeting Leukemia or Melanoma Cell Lines

Given the 36- to 83-fold enhancement in antiproliferative potency observed when a tetrazole ring replaces a triazole in the (5-benzylthiazol-2-yl)benzamide scaffold [1], the title compound is a logical candidate for inclusion in anticancer screening libraries. Its tetrazole-containing structure suggests a higher probability of nanomolar activity against leukemia (e.g., K-562) and melanoma (e.g., UACC-62) cell lines compared to triazole-based analogs. Researchers can prioritize this compound in initial cytotoxicity screens, reducing the number of false negatives and accelerating hit identification.

Adenosine A2A Receptor Pharmacology and CNS Drug Discovery

As a member of the N-thiazol-2-yl-benzamide class, the title compound is structurally related to potent adenosine A2A receptor ligands [REFS-2, REFS-3]. It is well-suited for use as a chemical probe in radioligand binding assays, functional cAMP assays, or in vivo models of Parkinson's disease and other neurological disorders. Its specific 2-tetrazol-1-yl substitution pattern offers a defined starting point for medicinal chemistry optimization aimed at improving selectivity over A2B or A1 receptors.

In Vivo Pharmacokinetic Studies Requiring Metabolic Stability

The tetrazole moiety confers resistance to esterase-mediated hydrolysis and β-oxidation, metabolic pathways that typically limit the in vivo half-life of carboxylic acid-containing compounds [4]. For research programs transitioning from in vitro to in vivo models, the title compound represents a superior alternative to carboxylic acid bioisosteres, with a higher likelihood of achieving adequate exposure and a prolonged duration of action. Its use can streamline PK/PD studies and reduce the need for extensive formulation optimization.

Physicochemical Property-Driven Library Design and Fragment-Based Screening

With a calculated logP of 1.43 and tPSA of 85 Ų [REFS-5, REFS-6], the title compound occupies a favorable region of drug-like chemical space. It can serve as a representative heterocyclic scaffold in diversity-oriented synthesis or fragment-based screening collections, particularly where a balance of lipophilicity and polarity is desired. Its properties differentiate it from simpler triazole-benzamide analogs (logP 1.046, PSA 63 Ų), offering researchers a distinct physicochemical profile for exploring structure-property relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.